molecular formula C16H23ClN2O3 B1211212 3-Piperidin-1-ylpropyl 4-amino-5-chloro-2-methoxybenzoate

3-Piperidin-1-ylpropyl 4-amino-5-chloro-2-methoxybenzoate

Cat. No. B1211212
M. Wt: 326.82 g/mol
InChI Key: RLSGBCUXLRMTPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-5-chloro-2-methoxybenzoic acid 3-(1-piperidinyl)propyl ester is a methoxybenzoic acid.

Scientific Research Applications

Serotonin 4 Receptor Agonists and Antagonists

3-Piperidin-1-ylpropyl 4-amino-5-chloro-2-methoxybenzoate has been investigated for its role as a potent agonist and antagonist for 5-HT4 receptors. In studies, various derivatives of this compound have shown significant affinity for 5-HT4 receptors, suggesting a potential application in modifying serotonin levels. These compounds have been found to act as partial agonists, with effects observed in the guinea pig ileum and rat esophagus muscle (Yang et al., 1997).

Antimicrobial Activity

Some derivatives of 3-Piperidin-1-ylpropyl 4-amino-5-chloro-2-methoxybenzoate have been synthesized and evaluated for antimicrobial activity. These compounds have shown variable and modest activity against investigated strains of bacteria and fungi, indicating their potential use in antimicrobial applications (Patel, Agravat & Shaikh, 2011).

Gastrointestinal Motility Enhancement

Several benzamide derivatives of this compound, with modifications on the piperidine ring, have shown the ability to enhance gastrointestinal motility. This suggests potential applications in developing drugs to treat gastrointestinal disorders, where enhanced motility can be beneficial (Sonda et al., 2004).

Inhibitor for Aurora Kinase

Compounds related to 3-Piperidin-1-ylpropyl 4-amino-5-chloro-2-methoxybenzoate have been explored as inhibitors of Aurora A kinase. This enzyme is crucial in cell division, and its inhibition is a potential strategy for cancer treatment (ヘンリー,ジェームズ, 2006).

Crystal Structure Analysis

The compound has been used in crystal structure studies. Understanding its crystal structure is crucial in drug design and molecular modeling, especially in developing anti-HIV drugs (Thimmegowda et al., 2009).

properties

Product Name

3-Piperidin-1-ylpropyl 4-amino-5-chloro-2-methoxybenzoate

Molecular Formula

C16H23ClN2O3

Molecular Weight

326.82 g/mol

IUPAC Name

3-piperidin-1-ylpropyl 4-amino-5-chloro-2-methoxybenzoate

InChI

InChI=1S/C16H23ClN2O3/c1-21-15-11-14(18)13(17)10-12(15)16(20)22-9-5-8-19-6-3-2-4-7-19/h10-11H,2-9,18H2,1H3

InChI Key

RLSGBCUXLRMTPF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OCCCN2CCCCC2)Cl)N

synonyms

3-(piperidine-1-yl)propyl 4-amino-5-chloro-2-methoxybenzoate hydrochloride
RS 23597-190
RS-23597-190

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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